molecular formula C11H17NO3S B2625275 Tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate CAS No. 2248268-25-7

Tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate

Cat. No.: B2625275
CAS No.: 2248268-25-7
M. Wt: 243.32
InChI Key: OOTHGQYYYNBLDM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as an amino group, a methoxymethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methoxymethyl group can be added through alkylation reactions using methoxymethyl chloride.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of thiophene with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-(hydroxymethyl)thiophene-3-carboxylate
  • Tert-butyl 2-amino-4-(methyl)thiophene-3-carboxylate
  • Tert-butyl 2-amino-4-(ethyl)thiophene-3-carboxylate

Uniqueness

Tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)15-10(13)8-7(5-14-4)6-16-9(8)12/h6H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTHGQYYYNBLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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